molecular formula C7H4ClNO B107618 5-Chlorobenzoxazole CAS No. 17200-29-2

5-Chlorobenzoxazole

Cat. No.: B107618
CAS No.: 17200-29-2
M. Wt: 153.56 g/mol
InChI Key: VWMQXAYLHOSRKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorobenzoxazole is typically synthesized through the chlorination of benzoxazole. One common method involves the reaction of benzoxazole with cuprous chloride in the presence of a solvent . Another approach involves the use of 2-aminophenol as a precursor, which is reacted with various compounds such as aldehydes, acids, and their derivatives under different reaction conditions and catalysts .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of green solvents and eco-friendly catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

5-Chlorobenzoxazole derivatives have been extensively studied for their anticancer properties. Various studies have demonstrated that compounds containing this scaffold exhibit potent cytotoxicity against different cancer cell lines.

  • In Vitro Studies : Research has shown that this compound derivatives can inhibit the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, in a study evaluating new benzoxazole hybrids, compounds with the 5-chloro substituent displayed significant activity with IC50 values as low as 0.07 µM against PARP-2, an enzyme involved in DNA repair, indicating their potential as anticancer agents .
  • Mechanism of Action : The presence of the 5-chloro group is believed to enhance the overall anticancer activity of these compounds by improving their interaction with biological targets . The design of these compounds often involves combining the benzoxazole scaffold with various functional groups to create hybrids that can effectively target cancer cells.

Synthesis and Chemical Utility

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the development of complex molecules.

  • Direct Arylation : A notable application is its use in palladium-catalyzed direct arylation reactions. This method allows for the coupling of this compound with aryl bromides at room temperature, leading to high yields (average > 85%) of substituted benzoxazoles . Such reactions are crucial for synthesizing new derivatives that may possess enhanced biological activities.
  • Hybrid Compound Development : The compound has been utilized to synthesize novel hybrids that combine benzoxazole with other scaffolds like triazoles, which have also shown promising anticancer activities . These synthetic strategies are pivotal in drug discovery and development.

Biological Evaluations

The biological evaluations of this compound derivatives extend beyond anticancer activities to include analgesic and anti-inflammatory effects.

  • Analgesic Properties : A series of 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives were synthesized and evaluated for analgesic and anti-inflammatory activities. These compounds demonstrated efficacy comparable to standard analgesics like aspirin and indomethacin in various animal models . This highlights the compound's potential beyond oncology, suggesting a broader therapeutic application.

Case Studies and Data Tables

The following table summarizes key findings from recent studies on this compound derivatives:

Study ReferenceCompound TypeTarget Cell LineIC50 Value (µM)Notable Findings
Benzoxazole HybridMDA-MB-2310.07Potent PARP-2 inhibitor
Benzoxazole HybridMCF-73.79More potent than Sorafenib
7-acyl DerivativeAnalgesic Model-Comparable to aspirin

Mechanism of Action

The mechanism of action of 5-Chlorobenzoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in microbial growth and cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the fifth position makes it particularly useful in certain synthetic and industrial applications, differentiating it from other benzoxazole derivatives .

Biological Activity

5-Chlorobenzoxazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anticonvulsant properties. This article details the biological activity of this compound, supported by data from various studies, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Overview of this compound

This compound is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a chlorine substituent at the 5-position. The presence of the chlorine atom is crucial for enhancing its biological activity, particularly in anticancer applications.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound and its derivatives in inhibiting cancer cell proliferation.

  • Cytotoxicity Studies : In a study evaluating various benzoxazole derivatives, this compound exhibited significant cytotoxic effects against breast cancer cell lines MDA-MB-231 and MCF-7. The most potent compounds showed IC50 values lower than standard treatments like sorafenib (IC50 = 7.47 µM) . For instance:
    • Compound 12 : IC50 = 3.79 µM (MCF-7)
    • Compound 11 : IC50 = 5.63 µM (MDA-MB-231)
CompoundIC50 (µM)Cell Line
115.63MDA-MB-231
123.79MCF-7
Sorafenib7.47Standard Drug
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of PARP enzymes, which are critical for DNA repair in cancer cells. Compounds containing the benzoxazole scaffold have been shown to effectively inhibit PARP-2 with IC50 values as low as 0.057 µM .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored extensively:

  • Antibacterial and Antifungal Properties : Research indicates that certain derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while also showing antifungal activity against pathogens like Candida albicans .
CompoundActivity TypeMIC (µg/mL)
Compound AAntibacterial250
Compound BAntifungal<7.81
  • Structure-Activity Relationship (SAR) : The SAR studies suggest that modifications to the benzoxazole ring can enhance selectivity and potency against specific bacterial strains . For example, compounds with additional functional groups showed improved MIC values compared to their simpler counterparts.

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of substituted benzoxazoles have revealed promising results:

  • Efficacy in Seizure Models : A study demonstrated that certain derivatives of this compound exhibited significant anticonvulsant activity in animal models, suggesting their potential as therapeutic agents for epilepsy .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies on various derivatives indicated that those with chlorine substitutions showed enhanced cytotoxicity against multiple cancer cell lines, including lung (A549), liver (HepG2), and prostate (PC3) cancers .
  • Antimicrobial Screening : A comprehensive screening of several benzoxazole derivatives revealed that some exhibited broad-spectrum antimicrobial activity, outperforming conventional antibiotics in certain cases .
  • Neuroprotective Potential : Some recent research has suggested that benzoxazole derivatives could also have neuroprotective effects, indicating their potential utility in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chlorobenzoxazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves the reaction of thionyl chloride with 4-chloro-o-phenylenediamine in either basic (pyridine) or acidic (sulfuric acid) media. Basic conditions often favor faster cyclization, while acidic conditions may improve regioselectivity. For reproducible results, control reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 molar ratio of diamine to thionyl chloride). Yields range from 60–85%, with purity verified via HPLC or GC-MS .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic substitution patterns and chlorine positioning. Mass spectrometry (MS) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups like C-Cl (600–800 cm⁻¹) and benzoxazole rings (1600–1500 cm⁻¹). For ambiguous structures, X-ray crystallography resolves stereochemical uncertainties .

Q. How can researchers evaluate the biological activity of this compound derivatives?

Standard protocols include in vitro assays such as enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility testing (e.g., MIC determination against E. coli). Use dose-response curves (e.g., 0.1–100 µM concentrations) and controls (e.g., DMSO vehicle). Structure-activity relationships (SAR) are derived by modifying substituents on the benzoxazole core and comparing IC₅₀ values .

Q. What strategies ensure purity of this compound during synthesis?

Purification methods include recrystallization (ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Trace impurities (e.g., unreacted diamine) are quantified using GC-MS with internal standards .

Q. How should researchers design a literature review on this compound applications?

Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)"). Limit searches to peer-reviewed journals (2015–2025). Organize findings using reference managers (Zotero, EndNote) and categorize themes (e.g., synthetic methods, pharmacological targets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in this compound derivatization?

Employ Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), catalysts (e.g., Pd(OAc)₂ for cross-coupling), and temperature. For example, palladium-catalyzed direct 2-arylation with aryl bromides achieves >90% regioselectivity under inert atmospheres (N₂) at 80°C . Kinetic studies (e.g., time-resolved NMR) identify rate-limiting steps.

Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?

Conduct a systematic review using PRISMA guidelines to assess study heterogeneity (e.g., cell lines, assay protocols). Meta-analysis tools (RevMan) quantify effect sizes. For conflicting SAR data, re-evaluate compound purity (via COA validation) and validate assays with positive/negative controls .

Q. How can computational chemistry predict novel this compound derivatives with enhanced properties?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., COX-2). QSAR models using ML algorithms (Random Forest) prioritize synthetic targets based on ADMET profiles .

Q. What advanced techniques detect and quantify degradation products of this compound under physiological conditions?

Simulate metabolic pathways using liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-HRMS. For photostability, expose compounds to UV light (λ = 365 nm) and monitor degradation with UPLC-PDA. Quantify reactive intermediates (e.g., quinones) using tandem MS/MS .

Q. How can interdisciplinary collaboration enhance this compound research?

Integrate synthetic chemistry (e.g., parallel synthesis), computational modeling (MD simulations), and translational biology (e.g., zebrafish toxicity models). For mechanistic studies, combine in situ IR spectroscopy with DFT to map reaction pathways. Collaborative frameworks should define roles (e.g., synthetic work vs. bioassays) and data-sharing protocols .

Q. Methodological Resources

  • Systematic Reviews : Follow Cochrane Handbook guidelines for data extraction and risk-of-bias assessment .
  • Synthetic Optimization : Use scoping studies to map reaction variables and outcomes .
  • Data Integrity : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate research questions .

Properties

IUPAC Name

5-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMQXAYLHOSRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169201
Record name Benzoxazole, 5-chloro-
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Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17200-29-2
Record name 5-Chlorobenzoxazole
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Record name Benzoxazole, 5-chloro-
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Record name 17200-29-2
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Record name Benzoxazole, 5-chloro-
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Record name 5-Chlorobenzoxazole
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Synthesis routes and methods

Procedure details

To a 250 mL 3-neck round bottom flask equipped with a distillation head, glass stopper, septum, thermocouple and magnetic stir bar was charged 2-amino-4-chlorophenol (20.00 g, 0.139 mol). The solid was dissolved in THF (60 mL) and p-TsOH (0.265 g, 1.39 mmol) was added. The brown solution was warmed to 60° C. over 10 min and aged for 90 min. HPLC assay of the reaction mixture showed 1 LCAP unreacted starting material. The temperature was increased from 60° C. to 74° C., and at 63° C. solvent distillation began. A total of 58 mL was collected during the first distillation. The mixture was diluted with THF (60 mL) and a total of 67 mL of solvent was removed between 71 and 84° C. The mixture was again diluted with THF (60 mL) and 61 mL of solvent was removed between 74 and 114° C. The dark brown solution was cooled to room temperature. The final mass of the solution was 27.96 g. Analysis of the crude stream by 1H NMR showed 0.1 wt % MeOH present in the sample. 1H NMR (500 MHz, CDCl3): δ=8.10 (s, 1H), 7.76 (d, J=1.5 Hz, 1H), 7.50 (d, J=8.7 Hz, 1H), 7.36 ppm (dd, J=8.7, 1.7 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.265 g
Type
reactant
Reaction Step Two
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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